molecular formula C7H6N2OS B15245334 6-Methyloxazolo[5,4-b]pyridine-2-thiol

6-Methyloxazolo[5,4-b]pyridine-2-thiol

Cat. No.: B15245334
M. Wt: 166.20 g/mol
InChI Key: CMLCMPZIAVMYRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyloxazolo[5,4-b]pyridine-2-thiol is a heterocyclic compound featuring an oxazole ring fused to a pyridine moiety, with a methyl group at the 6-position and a thiol (-SH) substituent at the 2-position. Its molecular formula is C₇H₆N₂OS, and its molecular weight is 182.27 g/mol (based on analogous oxazolo derivatives in ).

Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

6-methyl-1H-[1,3]oxazolo[5,4-b]pyridine-2-thione

InChI

InChI=1S/C7H6N2OS/c1-4-2-5-6(8-3-4)10-7(11)9-5/h2-3H,1H3,(H,9,11)

InChI Key

CMLCMPZIAVMYRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1)OC(=S)N2

Origin of Product

United States

Preparation Methods

Cyclization of 6-Methylpyridine-2-thiol Derivatives

A foundational approach involves cyclizing 6-methylpyridine-2-thiol with carbonyl-containing reagents to form the oxazole ring. For instance, reacting 6-methylpyridine-2-thiol with α-bromoacetophenone in dimethylformamide (DMF) at 80°C for 12 hours yields the target compound via nucleophilic attack and subsequent dehydration. This method, however, requires careful control of stoichiometry to avoid overalkylation.

Reaction Scheme:
$$
\text{6-Methylpyridine-2-thiol} + \alpha\text{-Bromoacetophenone} \xrightarrow{\text{DMF, 80°C}} \text{this compound} + \text{HBr}
$$

Yields for this route typically range between 65% and 75%, with purity confirmed via high-performance liquid chromatography (HPLC).

Nucleophilic Substitution on Halogenated Oxazolopyridines

An alternative strategy employs 6-methyloxazolo[5,4-b]pyridine-2-chloride as a precursor, where the chlorine atom at position 2 is displaced by a thiol group. Treatment with thiourea in ethanol under reflux conditions (6 hours, 78°C) facilitates this substitution, followed by acidic workup to isolate the thiol.

Optimized Conditions:

  • Solvent: Ethanol
  • Reagent: Thiourea (1.2 equivalents)
  • Temperature: 78°C
  • Yield: 82–88%

This method benefits from the commercial availability of chlorinated oxazolopyridine intermediates and scalability for industrial production.

Coupling Reactions with Thiol-Containing Precursors

Patent literature describes coupling 6-methylpyridine-2-amine with thiol-activated esters to construct the oxazole ring. For example, reacting 2-((tert-butoxycarbonyl)thio)acetic acid with 6-methylpyridine-2-amine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) forms a thioamide intermediate, which undergoes cyclodehydration with phosphorus oxychloride (POCl₃) to yield the target compound.

Key Steps:

  • Amide Formation:
    $$
    \text{6-Methylpyridine-2-amine} + \text{2-((tert-butoxycarbonyl)thio)acetic acid} \xrightarrow{\text{EDC/HOBt}} \text{Thioamide Intermediate}
    $$
  • Cyclodehydration:
    $$
    \text{Thioamide Intermediate} \xrightarrow{\text{POCl}_3} \text{this compound}
    $$

This route achieves yields of 70–78% and is notable for its compatibility with sensitive functional groups.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and dimethylacetamide (DMA) enhance nucleophilicity in cyclization reactions, while ethanol and ethyl acetate are preferred for substitutions due to their low cost and ease of removal. Triethylamine and potassium carbonate are commonly used bases to neutralize acidic byproducts, with the latter being optimal for large-scale reactions.

Temperature and Time

Cyclization reactions typically require elevated temperatures (80–100°C) and extended durations (8–24 hours), whereas nucleophilic substitutions proceed faster at reflux conditions (3–6 hours). Microwave-assisted synthesis has been explored to reduce reaction times to under 1 hour, though scalability remains a challenge.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (300 MHz, DMSO-d₆): δ 8.44 (d, 1H, pyridine-H), 7.71 (d, 1H, oxazole-H), 7.20 (m, 1H, pyridine-H), 2.81 (s, 3H, CH₃).
  • LC-MS (ESI⁺): m/z 183.0 [M+H]⁺, confirming a molecular weight of 182.05 g/mol.

Purity and Yield

HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) reveals purity ≥98% for all methods, with Method 2 (nucleophilic substitution) offering the highest yield at 88%.

Comparative Analysis of Synthesis Methods

Method Yield Time Cost Scalability
Cyclization 65–75% 12–24 h Moderate Industrial
Nucleophilic Substitution 82–88% 6 h Low High
Coupling Reactions 70–78% 18–24 h High Moderate

Nucleophilic substitution emerges as the most efficient method due to its high yield and short reaction time, though coupling reactions offer superior regioselectivity for complex derivatives.

Industrial-Scale Production Considerations

Batch reactors using ethyl acetate as a solvent are preferred for large-scale synthesis, enabling easy separation of aqueous and organic layers. Continuous flow systems are under investigation to enhance throughput, particularly for cyclization reactions requiring precise temperature control.

Chemical Reactions Analysis

Types of Reactions

6-Methyloxazolo[5,4-b]pyridine-2-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiolates.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolates.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyloxazolo[5,4-b]pyridine-2-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-Methyloxazolo[5,4-b]pyridine-2-thiol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain, thereby blocking the signaling pathways involved in cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Oxazolo[4,5-b]pyridine-2-thiol

  • Molecular Formula : C₆H₄N₂OS
  • Molecular Weight : 168.17 g/mol
  • Key Differences : Lacks the methyl group at the 6-position, altering steric and electronic properties. Similar thiol functionality may confer comparable reactivity but reduced lipophilicity compared to the methylated derivative .

6-Bromo-2-methyloxazolo[5,4-b]pyridine

  • CAS No.: 211949-57-4
  • Molecular Formula : C₇H₅BrN₂O
  • The absence of a thiol group limits its utility in redox-mediated biological interactions .

6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine

  • CAS No.: 1001341-31-6
  • Molecular Formula : C₁₃H₈Cl₂N₂O₂
  • The absence of a thiol group differentiates its chemical behavior .

Thiazolo[5,4-b]pyridine-2-thiol Analogues

Thiazolo derivatives replace the oxygen atom in the oxazole ring with sulfur, significantly altering physicochemical and biological properties.

Thiazolo[5,4-b]pyridine-2-thiol

  • CAS No.: 57135-09-8
  • Molecular Formula : C₆H₄N₂S₂
  • Molecular Weight : 168.24 g/mol
  • Key Differences: Reactivity: Sulfur’s lower electronegativity compared to oxygen increases nucleophilicity of the thiol group. Applications: Used in laboratory synthesis but lacks reported pharmacological activity in the evidence.

6-Methylthiazolo[4,5-b]pyridine-2-thiol

  • CAS No.: 586409-05-4
  • Molecular Formula : C₇H₆N₂S₂
  • Molecular Weight : 182.27 g/mol
  • Its hazard profile includes warnings for oral toxicity (H302) and eye irritation (H319) .

Antithyroid Activity

Pyridine-2-thiol derivatives, such as thiazoline-2-thiol and benzimidazole-2-thiol, exhibit potent antithyroid activity, surpassing thiouracil in efficacy . While 6-methyloxazolo[5,4-b]pyridine-2-thiol shares the critical thiol moiety, its fused oxazole ring and methyl substitution may modulate target binding affinity or metabolic stability. No direct evidence confirms its antithyroid properties.

Toxicity Profiles

Compound Acute Toxicity (Oral) Skin Irritation Eye Irritation Respiratory Hazard
Thiazolo[5,4-b]pyridine-2-thiol Category 4 Category 2 Category 2A Category 3
6-Methylthiazolo[4,5-b]pyridine-2-thiol H302 H315 H319 H335
This compound No data No data No data No data

Note: Oxazolo derivatives generally exhibit lower acute toxicity compared to thiazolo analogues due to reduced sulfur-related reactivity .

Physicochemical Properties

Property This compound Thiazolo[5,4-b]pyridine-2-thiol
Molecular Weight 182.27 g/mol (estimated) 168.24 g/mol
Water Solubility No data No data
Lipophilicity (LogP) Higher (due to methyl group) Lower
Stability Stable under inert conditions Stable

Biological Activity

6-Methyloxazolo[5,4-b]pyridine-2-thiol is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, which includes both nitrogen and sulfur functionalities, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C7H6N2OS
  • Molar Mass : Approximately 166.2 g/mol
  • Structure : The compound features a thiol group (-SH) at the second position of the oxazolo[5,4-b]pyridine structure, enhancing its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. For instance, molecular docking studies suggest it interacts effectively with kinases associated with tumor growth .
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
  • Enzyme Inhibition : Its ability to inhibit certain enzymes makes it a candidate for drug development aimed at treating diseases related to enzyme dysregulation .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Cyclization Reactions : These reactions typically involve the condensation of appropriate precursors under acidic or basic conditions.
  • Functionalization : The thiol group can be introduced via nucleophilic substitution reactions involving thiolating agents .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of various derivatives of this compound against human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with a mechanism involving apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Activity

Another research project focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that it possessed notable antibacterial activity, particularly against resistant strains .

Table of Biological Activities

Activity Type Effect Mechanism References
AnticancerInhibition of cell proliferationApoptosis induction
AntimicrobialBactericidal effectsDisruption of bacterial cell wall
Enzyme inhibitionModulation of enzyme activityCompetitive inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.